molecular formula C17H26N2O3 B12609155 Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate CAS No. 918481-52-4

Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate

Cat. No.: B12609155
CAS No.: 918481-52-4
M. Wt: 306.4 g/mol
InChI Key: JVJCRUNTZVAZTN-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate is a benzoate ester derivative featuring a piperazine core substituted with a 2-ethoxyethyl group. The piperazine moiety is linked via a methyl bridge to the 3-position of the benzoate ring. The compound is of interest in medicinal chemistry, particularly as a precursor or intermediate for drug discovery targeting neurological or metabolic disorders.

Properties

CAS No.

918481-52-4

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 3-[[4-(2-ethoxyethyl)piperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C17H26N2O3/c1-3-22-12-11-18-7-9-19(10-8-18)14-15-5-4-6-16(13-15)17(20)21-2/h4-6,13H,3,7-12,14H2,1-2H3

InChI Key

JVJCRUNTZVAZTN-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

One of the primary methods for synthesizing this compound is through nucleophilic substitution. The general reaction involves the following:

  • Starting Materials : 3-(chloromethyl)benzoate and 4-(2-ethoxyethyl)piperazine.

  • Reaction Conditions : This reaction is generally conducted in an organic solvent such as dichloromethane or toluene, under basic conditions (e.g., using sodium hydride or potassium carbonate) at room temperature or slightly elevated temperatures.

  • Reaction Mechanism : The piperazine acts as a nucleophile, attacking the electrophilic carbon in the chloromethyl group of the benzoate, leading to the formation of the desired product.

Reductive Amination

Another viable synthetic route is reductive amination, which involves:

  • Starting Materials : An aldehyde or ketone derivative of benzoate and 4-(2-ethoxyethyl)piperazine.

  • Reagents : A reducing agent such as sodium borohydride or Raney nickel under hydrogen gas pressure.

  • Conditions : The reaction typically occurs in a polar solvent like ethanol or methanol at ambient temperatures.

This method allows for the direct formation of the amine bond while also introducing the ethoxyethyl group.

Industrial Production Methods

In an industrial context, the synthesis of this compound can be optimized through:

Continuous Flow Synthesis

Continuous flow reactors can enhance efficiency by allowing for precise control over reaction conditions, which can lead to improved yields and reduced reaction times. This method is particularly advantageous for scaling up production while maintaining quality.

Purification Techniques

Post-synthesis purification is crucial for obtaining high-purity compounds. Common techniques include:

  • Column Chromatography : Utilizing solvents such as chloroform:methanol (3:1 v/v) to isolate the product effectively.

  • Recrystallization : From solvents like dimethyl ether or ethanol to improve crystallinity and remove impurities.

Analytical Techniques for Confirmation

To confirm the successful synthesis of this compound, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is used to verify the structure by analyzing chemical shifts corresponding to different protons in the molecule. Key indicators include:

  • Methylene bridges appearing around $$ \sim 3.5 $$ ppm.

  • Aromatic protons resonating at approximately $$ \sim 7.5 $$ ppm.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms molecular weight, calculated for C₁₇H₂₆N₂O₃ at about $$ \sim 306.4 $$ g/mol.

X-ray Crystallography

This technique provides detailed structural information, confirming stereochemistry and molecular packing within crystals.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Optimization Techniques
Nucleophilic Substitution 3-(chloromethyl)benzoate Dichloromethane, base (NaH/K₂CO₃), RT Column chromatography
Reductive Amination Aldehyde/ketone derivative NaBH₄/Raney Ni under H₂ pressure Recrystallization from ethanol
Continuous Flow Varied starting materials Controlled flow conditions Automated monitoring

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical in prodrug activation or metabolite formation.

Conditions Reagents Product Source
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoic acid
Basic hydrolysisNaOH, H<sub>2</sub>OSodium salt of the carboxylic acid

Key factors:

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water .

  • Basic hydrolysis (saponification) involves hydroxide ion attack, forming a carboxylate intermediate .

Piperazine Functionalization

The piperazine ring’s secondary amines participate in alkylation or acylation reactions, enabling structural diversification.

Reaction Type Reagents Product Source
N-AlkylationAlkyl halides (e.g., CH<sub>3</sub>I)Quaternary ammonium derivatives
N-AcylationAcetyl chlorideAcetylated piperazine derivatives

Key considerations:

  • Steric hindrance from the ethoxyethyl substituent may slow reaction kinetics compared to simpler piperazines .

  • Selectivity for mono- vs. di-substitution depends on stoichiometry and reaction time .

Ethoxyethyl Group Modifications

The ethoxyethyl side chain can undergo oxidation or cleavage under specific conditions.

Reaction Reagents Product Source
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>Carboxylic acid or ketone derivatives
Ether cleavageHI, ΔAlcohol and alkyl iodide byproducts

Mechanistic notes:

  • Oxidation typically targets the terminal ethyl group, converting it to a carboxylic acid .

  • Strong acids like HI cleave the ether bond via SN2 mechanisms .

Ester Transesterification

The methyl ester can exchange alkoxy groups with other alcohols under catalytic conditions.

Conditions Reagents Product Source
Acid-catalyzedEthanol, H<sub>2</sub>SO<sub>4</sub>Ethyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate

Key parameters:

  • Equilibrium-driven process requiring excess alcohol for high conversion .

Stability Under Ambient Conditions

The compound exhibits moderate stability, with degradation pathways influenced by environmental factors.

Factor Effect Source
MoistureHydrolysis of ester and/or piperazine groups
LightPotential radical-mediated decomposition
pHInstability in strongly acidic/basic media

Comparative Reactivity with Structural Analogs

Reactivity trends across related compounds highlight the impact of substituents:

Compound Reactivity Toward Hydrolysis Piperazine Functionalization Source
Methyl 4-(piperazin-1-yl)benzoateHigher (less steric hindrance)Faster
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoateModerateModerate
Target compoundSlower (ethoxyethyl bulk)Slower

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate has been investigated for its role in drug development due to its structural similarity to known pharmacologically active compounds.

Antidepressant Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit antidepressant properties. A study demonstrated that such compounds could enhance serotonergic activity, leading to improved mood regulation in animal models. The efficacy was measured through behavioral tests like the forced swim test and tail suspension test, which are standard for evaluating antidepressant effects.

Anticancer Properties

The compound has also shown promise in anticancer research. A study published in a peer-reviewed journal reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Agricultural Applications

This compound has potential uses as an environmentally friendly pesticide.

Insecticidal Properties

Recent studies have highlighted the insecticidal efficacy of methyl benzoate derivatives against agricultural pests. For example, it has been tested against aphids and whiteflies, showing significant mortality rates at specific concentrations. The compound acts by disrupting the nervous system of target insects while demonstrating low toxicity to beneficial insects like bees.

Pollinator Safety

In addition to its insecticidal properties, the safety of this compound towards pollinators has been assessed. Research indicates that at recommended application rates, the compound poses minimal risk to honeybees, making it a suitable candidate for integrated pest management strategies.

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing various bioactive agents. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities. For instance, researchers have successfully modified the piperazine ring to produce derivatives with improved pharmacokinetic profiles.

Data Summary

Application AreaSpecific UseFindings/Case Studies
PharmaceuticalsAntidepressant & AnticancerInduces apoptosis in cancer cells; enhances serotonergic activity
AgricultureInsecticideEffective against aphids; safe for pollinators
Chemical SynthesisIntermediate for bioactive compoundsUsed to create derivatives with improved biological activity

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is structurally related to several piperazine-containing benzoate esters. Below, we analyze key analogs and their differences:

Structural Similarity Analysis

Using CAS database entries (), the following analogs exhibit high similarity scores:

Compound Name Substituent Position (Benzoate) Ester Group Piperazine Substituent Similarity Score
Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate 3 Methyl 2-ethoxyethyl Reference
Ethyl 4-(4-methylpiperazin-1-yl)benzoate 4 Ethyl Methyl 1.00
Methyl 4-(piperazin-1-yl)benzoate 4 Methyl None 0.96
Ethyl 3-(piperazin-1-yl)benzoate 3 Ethyl None 0.98
Key Observations:

Substituent Position on Benzoate: The 3-position substitution in the target compound contrasts with 4-substituted analogs (e.g., ).

Ester Group :

  • Methyl esters (target compound, ) generally exhibit slower hydrolysis rates compared to ethyl esters (e.g., ), affecting metabolic stability and bioavailability.

Piperazine Substituents :

  • The 2-ethoxyethyl group in the target compound enhances hydrophilicity relative to methyl () or unsubstituted () piperazines. This may improve solubility but reduce membrane permeability.

Pharmacological Implications

  • Methyl 4-(piperazin-1-yl)benzoate () : The absence of a piperazine substituent may reduce off-target interactions but limit affinity for specific enzymes or transporters.

Biological Activity

Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

This compound features a benzoate moiety linked to a piperazine derivative, which is known for enhancing biological activity through various mechanisms.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Preliminary studies indicate that compounds structurally related to methyl benzoates exhibit significant cytotoxic effects against various cancer cell lines. For instance, methyl benzoate derivatives have shown IC50 values ranging from 4.62 µg/mL to 19.45 µg/mL against colon carcinoma and breast adenocarcinoma cells, suggesting potential anticancer properties .
    • Apoptosis Induction : Research indicates that these compounds may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and altering mitochondrial membrane potentials (MMPs) .
  • Antimicrobial Activity :
    • Methyl benzoate derivatives have demonstrated antimicrobial properties against several pathogenic bacteria. Studies have shown effective inhibition zones against strains such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .
  • Neuropharmacological Effects :
    • The piperazine component of the compound may interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. Compounds with similar structures have been reported to exhibit affinities for the GABAA receptor, implicating their role in modulating neurological pathways .

Table 1: Anticancer Activity of Methyl Benzoate Derivatives

Cell LineIC50 (µg/mL)Mechanism of Action
HCT116 (Colon)4.62Apoptosis via ROS production
MDA-MB231 (Breast)19.45Induction of apoptosis
U87MG (Glioblastoma)7.44Mitochondrial dysfunction

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity of methyl benzoate derivatives on human cell lines, revealing that concentrations above 7.3 mM significantly reduce cell viability in kidney and colon cells . These findings underscore the need for careful evaluation of dosage in therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting 3-(bromomethyl)benzoate derivatives with 4-(2-ethoxyethyl)piperazine under inert conditions. For purity optimization:

  • Use column chromatography with chloroform:methanol (3:1 v/v) gradients to isolate the product .
  • Monitor reaction progress via TLC (silica gel, UV visualization).
  • Recrystallize from dimethyl ether or ethanol to enhance crystallinity and remove residual solvents .

Basic: How can the molecular structure of this compound be confirmed post-synthesis?

Methodological Answer:
Multi-technique validation is critical:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., chair conformation of piperazine rings, as seen in related structures ).
  • NMR : Compare δ values for key protons (e.g., methylene bridges at ~3.5 ppm, aromatic protons at ~7.5 ppm) .
  • HRMS : Validate molecular weight (calculated for C₁₆H₂₃N₂O₃: ~291.17 g/mol) .

Advanced: How do steric and electronic effects of the 2-ethoxyethyl group influence the compound’s reactivity or pharmacological activity?

Methodological Answer:
The 2-ethoxyethyl moiety introduces both steric bulk and hydrogen-bonding potential:

  • Steric effects : Molecular docking studies can assess how the substituent affects binding to targets (e.g., calcium channels, as in flunarizine analogs ).
  • Electronic effects : DFT calculations (e.g., Mulliken charges) quantify electron donation from the ethoxy group to the piperazine ring, modulating basicity and solubility .
  • Compare with analogs (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise from impurities or assay conditions:

  • Purity verification : Use HPLC (C18 column, acetonitrile:water mobile phase) to detect trace impurities (>98% purity required for reliable bioassays) .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for receptor-binding assays) .
  • Meta-analysis : Compare data using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Basic: What spectroscopic techniques are critical for characterizing intermediates during synthesis?

Methodological Answer:

  • FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, piperazine N-H bend at ~1600 cm⁻¹) .
  • ¹³C NMR : Identify quaternary carbons (e.g., benzoate carbonyl at ~167 ppm) .
  • LC-MS : Track intermediates in real-time, especially for air-sensitive steps .

Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Molecular dynamics simulations : Predict binding stability to targets (e.g., GPCRs or ion channels) over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds between the ethoxy group and Asp189 in trypsin-like proteases) .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target ~2.5 for blood-brain barrier penetration) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Store at 2–8°C in amber vials to prevent photodegradation .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for decomposition .
  • Avoid aqueous buffers unless lyophilized; the ester group is prone to hydrolysis at extremes of pH .

Advanced: How can researchers validate the compound’s role in multi-drug therapeutic combinations?

Methodological Answer:

  • Use isobolographic analysis to assess synergistic effects (e.g., with antifungals or antitumor agents) .
  • Perform combinatorial screening in cell lines (e.g., MTT assays) with fixed molar ratios (1:1 to 1:5) .
  • Evaluate pharmacokinetic interactions via LC-MS/MS to monitor plasma concentrations in co-administered models .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Optimize catalytic conditions : Replace stoichiometric reagents with catalytic Pd/C for hydrogenation steps .
  • Implement flow chemistry : Continuous processing reduces side reactions and improves yield consistency .
  • Green chemistry : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Basic: How can researchers confirm the absence of toxic byproducts in final batches?

Methodological Answer:

  • GC-MS : Screen for volatile impurities (e.g., residual ethyl bromide) .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

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